Cas no 941555-09-5 (3-(4-acetylpiperazin-1-yl)sulfonyl-N-(furan-2-yl)methylbenzamide)

3-(4-acetylpiperazin-1-yl)sulfonyl-N-(furan-2-yl)methylbenzamide 化学的及び物理的性質
名前と識別子
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- 3-(4-acetylpiperazin-1-yl)sulfonyl-N-(furan-2-ylmethyl)benzamide
- 3-(4-acetylpiperazin-1-yl)sulfonyl-N-(furan-2-yl)methylbenzamide
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- インチ: 1S/C18H21N3O5S/c1-14(22)20-7-9-21(10-8-20)27(24,25)17-6-2-4-15(12-17)18(23)19-13-16-5-3-11-26-16/h2-6,11-12H,7-10,13H2,1H3,(H,19,23)
- InChIKey: QWQDWKDOQQLPAD-UHFFFAOYSA-N
- SMILES: C(NCC1=CC=CO1)(=O)C1=CC=CC(S(N2CCN(C(C)=O)CC2)(=O)=O)=C1
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(furan-2-yl)methylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3349-0121-25mg |
3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-[(furan-2-yl)methyl]benzamide |
941555-09-5 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3349-0121-15mg |
3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-[(furan-2-yl)methyl]benzamide |
941555-09-5 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3349-0121-20mg |
3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-[(furan-2-yl)methyl]benzamide |
941555-09-5 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3349-0121-20μmol |
3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-[(furan-2-yl)methyl]benzamide |
941555-09-5 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3349-0121-10mg |
3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-[(furan-2-yl)methyl]benzamide |
941555-09-5 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3349-0121-3mg |
3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-[(furan-2-yl)methyl]benzamide |
941555-09-5 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3349-0121-4mg |
3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-[(furan-2-yl)methyl]benzamide |
941555-09-5 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3349-0121-1mg |
3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-[(furan-2-yl)methyl]benzamide |
941555-09-5 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3349-0121-2μmol |
3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-[(furan-2-yl)methyl]benzamide |
941555-09-5 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3349-0121-50mg |
3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-[(furan-2-yl)methyl]benzamide |
941555-09-5 | 90%+ | 50mg |
$160.0 | 2023-04-26 |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(furan-2-yl)methylbenzamide 関連文献
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(furan-2-yl)methylbenzamideに関する追加情報
Recent Advances in the Study of 3-(4-acetylpiperazin-1-yl)sulfonyl-N-(furan-2-yl)methylbenzamide (CAS: 941555-09-5)
The compound 3-(4-acetylpiperazin-1-yl)sulfonyl-N-(furan-2-yl)methylbenzamide (CAS: 941555-09-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by a furan-2-ylmethylbenzamide scaffold and an acetylpiperazine sulfonyl moiety, has been investigated for its biological activity and mechanism of action in various disease models. Recent studies have focused on its pharmacological properties, including its potential as a kinase inhibitor and its role in modulating specific signaling pathways.
One of the key areas of research has been the compound's interaction with protein kinases, particularly those involved in cancer progression. Preliminary in vitro studies have demonstrated that 3-(4-acetylpiperazin-1-yl)sulfonyl-N-(furan-2-yl)methylbenzamide exhibits inhibitory activity against certain tyrosine kinases, which are critical targets in oncology. The compound's unique structural features, such as the furan ring and the sulfonyl group, contribute to its binding affinity and selectivity, making it a promising candidate for further development.
In addition to its kinase inhibitory properties, recent investigations have explored the compound's potential in treating inflammatory and autoimmune diseases. The acetylpiperazine moiety has been implicated in modulating immune responses, and studies have shown that 3-(4-acetylpiperazin-1-yl)sulfonyl-N-(furan-2-yl)methylbenzamide can suppress the production of pro-inflammatory cytokines in cell-based assays. These findings suggest a dual therapeutic potential, positioning the compound as a versatile agent for both oncological and immunological applications.
Further research has delved into the pharmacokinetic and pharmacodynamic profiles of the compound. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), have been employed to characterize its metabolic stability and bioavailability. These studies have revealed that the compound exhibits favorable drug-like properties, including moderate plasma protein binding and acceptable half-life, which are essential for its progression into preclinical development.
Despite these promising results, challenges remain in optimizing the compound's efficacy and minimizing off-target effects. Structure-activity relationship (SAR) studies are ongoing to refine the molecular scaffold and enhance its therapeutic index. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 3-(4-acetylpiperazin-1-yl)sulfonyl-N-(furan-2-yl)methylbenzamide (CAS: 941555-09-5) represents a compelling case study in the intersection of chemical biology and drug discovery. Its multifaceted biological activities and promising preclinical data underscore its potential as a lead compound for future therapeutic development. Continued research will be crucial to fully elucidate its mechanisms and unlock its clinical potential.
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